molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid

Cat. No.: B2878603
CAS No.: 2061730-18-3
M. Wt: 286.239
InChI Key: OCLDYYZJQKQVCF-UHFFFAOYSA-N
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Description

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic compound that features both furan and benzofuran moieties These structures are known for their aromatic properties and are often found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of a furan derivative with a benzofuran carboxylic acid, followed by esterification and subsequent hydrolysis to yield the target compound. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Hydrogenation can reduce the aromatic rings to form dihydrofuran or dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its aromatic properties.

Mechanism of Action

The mechanism of action of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: A furan derivative used in the production of bioplastics.

    Benzofuran: A simple aromatic compound with applications in pharmaceuticals and materials science.

    Furfural: A furan derivative used as a precursor for various chemicals and materials.

Uniqueness

{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is unique due to the combination of furan and benzofuran rings in its structure. This dual aromatic system provides enhanced stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further distinguishes it from simpler furan and benzofuran derivatives.

Properties

IUPAC Name

2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDYYZJQKQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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